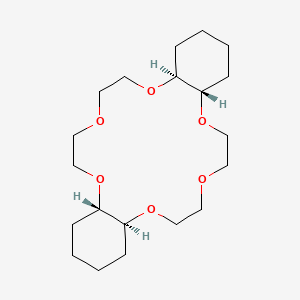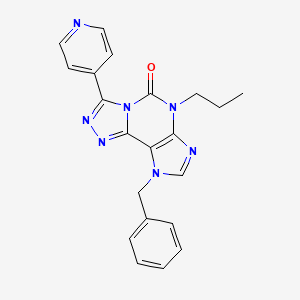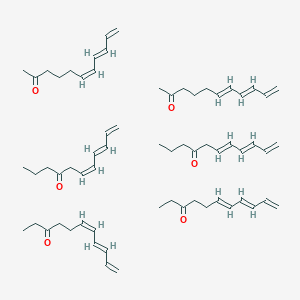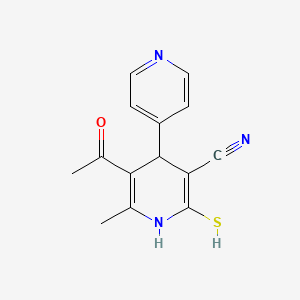
(+)-Cavicularin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cavicularin is a naturally occurring compound known for its unique structural properties and potential applications in various scientific fields. It is a type of sesquiterpene, which are a class of terpenes consisting of three isoprene units. The compound is notable for its complex molecular structure and has been the subject of extensive research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cavicularin involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the core structure of this compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Cavicularin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(+)-Cavicularin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and for developing new synthetic methods.
Biology: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a precursor for synthesizing other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (+)-Cavicularin involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes.
Comparación Con Compuestos Similares
(+)-Cavicularin can be compared with other similar compounds, such as other sesquiterpenes. Some similar compounds include:
Farnesol: Another sesquiterpene with similar structural properties but different biological activities.
Bisabolol: Known for its anti-inflammatory properties, bisabolol shares some structural similarities with this compound.
Nerolidol: This compound has similar chemical properties and is used in various applications, including as a fragrance and in pharmaceuticals.
Propiedades
| 178734-41-3 | |
Fórmula molecular |
C28H22O4 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2 |
Clave InChI |
MCFLLKAHGNIXPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)










